(3R)-(+)-3-(Methylamino)pyrrolidine 2HCl

Description

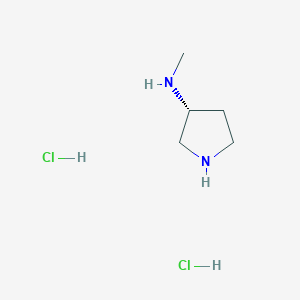

(3R)-(+)-3-(Methylamino)pyrrolidine dihydrochloride is a chiral pyrrolidine derivative with a methylamino substituent at the 3-position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their structural rigidity and ability to act as bioisosteres for peptide bonds or as components of pharmacophores targeting neurotransmitter receptors, enzymes, or transporters. The stereochemistry of the (3R)-configuration is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-N-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOAFRACLXVOAV-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrrolidine Derivatives with Amino Substituents

Key Observations :

- This compound is distinguished by its compact pyrrolidine structure and stereospecific methylamino group, favoring interactions with chiral biological targets (e.g., G protein-coupled receptors).

- Pyridine-based analogues like (3-Methylpyridin-2-yl)methanamine•HCl exhibit aromaticity, which may improve metabolic stability but reduce conformational flexibility compared to pyrrolidines .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts: Both this compound and (3-Methylpyridin-2-yl)methanamine•HCl utilize hydrochloride salts to improve aqueous solubility, a common strategy for amine-containing compounds .

- Steric Effects : Bulky groups in the EP 4 374 877 derivative reduce aqueous solubility but may enhance binding to hydrophobic pockets in proteins .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (3R)-(+)-3-(Methylamino)pyrrolidine 2HCl, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of enantiomerically pure pyrrolidine derivatives often involves chiral auxiliaries or asymmetric catalysis. For example, diastereoselective methods using catalysts like Fe₂O₃@SiO₂/In₂O₃ (as demonstrated in β-lactam synthesis ) can be adapted. To ensure stereochemical fidelity, chiral HPLC or polarimetry should validate enantiomeric excess (ee) >99% . For hydrochloride salt formation, stoichiometric HCl in anhydrous ethanol under nitrogen is recommended to prevent racemization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C-NMR to confirm the pyrrolidine backbone and methylamine substitution (e.g., δ ~2.3–3.1 ppm for methylamino protons) . IR spectroscopy can identify NH stretches (~3300 cm⁻¹) and HCl salt formation (broad O–H/N–H bands). Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% . For stereochemical confirmation, X-ray crystallography (if single crystals are obtainable) or optical rotation ([α]ᴅ²⁵ = + value) is essential .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use sealed, light-resistant vials. Safety protocols include PPE (gloves, goggles) and fume hoods due to acute toxicity (OSHA HCS Category 4: H302, H332) . For disposal, neutralize with dilute NaOH and incinerate .

Advanced Research Questions

Q. How does the stereochemistry of (3R)-(+)-3-(Methylamino)pyrrolidine influence its reactivity in catalytic or medicinal applications?

- Methodological Answer : The (3R) configuration enhances binding affinity in chiral environments (e.g., enzyme active sites or asymmetric catalysts). Computational docking (DFT or MD simulations) can predict interactions, while experimental validation via kinetic resolution assays or enantioselective catalysis (e.g., in β-lactam synthesis ) quantifies stereochemical impact. Compare activity against (3S)-enantiomers to isolate stereodependent effects .

Q. What strategies resolve contradictions in spectral data for pyrrolidine derivatives, such as unexpected NH coupling in NMR?

- Methodological Answer : Anomalous NMR signals may arise from conformational flexibility or HCl salt dissociation. Use variable-temperature NMR to probe dynamic effects. For NH protons, deuterated DMSO-d₆ or D₂O exchange experiments clarify exchangeable protons. Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₅N₂Cl₂) .

Q. Can this compound serve as a precursor for novel bioactive molecules, and what functionalization methods are viable?

- Methodological Answer : The secondary amine and pyrrolidine ring allow Mitsunobu reactions (for ethers), reductive amination (for tertiary amines), or Pd-catalyzed cross-couplings (e.g., Suzuki for aryl groups). For drug discovery, conjugate with pharmacophores via EDC/HOBt-mediated amidation. Monitor regioselectivity using LC-MS/MS and 2D-NMR (e.g., NOESY for spatial proximity) .

Q. What catalytic systems optimize the scalability of enantioselective syntheses involving this compound?

- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yield and ee in multistep reactions (e.g., β-lactam derivatives ). For homogeneous systems, chiral phosphine ligands (e.g., BINAP) with Pd or Ru catalysts enhance asymmetric hydrogenation. Process optimization via DoE (Design of Experiments) identifies critical parameters (temperature, solvent polarity) .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers or molecular weights for similar pyrrolidine derivatives?

- Methodological Answer : Cross-reference CAS registries (e.g., 160194-26-3 for (3R)-3-[(S)-1-(methylamino)ethyl]pyrrolidine ) and IUPAC nomenclature to resolve ambiguities. Use SciFinder or Reaxys to verify molecular formulas (C₆H₁₄N₂·2HCl) and compare with experimental HRMS data. Discrepancies may arise from salt forms (e.g., dihydrochloride vs. free base) or stereoisomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.